
4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde
Vue d'ensemble
Description
“4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde” is a chemical compound used in scientific research . It is often used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . In C-H functionalization, an auxiliary compound is used to control site selectivity .
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde” is C11H7FN2O . Its molecular weight is 202.18 .Applications De Recherche Scientifique
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . These compounds were then tested for their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) .
Results or Outcomes
Preliminary biological tests showed that compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% . In particular, compound 5o exhibited excellent antifungal activity against Phompsis sp., with the EC50 value of 10.5 μg/ml, which was even better than that of Pyrimethanil (32.1 μg/ml) .
2. Pharmacologically Active Decorated Six-Membered Diazines
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Diazine alkaloids, including pyrimidines, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), and they constitute a central building block for a wide range of pharmacological applications .
Results or Outcomes
Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
3. Anticancer Evaluation of Pyrimido [5,4-e] [1,2,4]triazines and Pyrazolo [3,4-d]pyrimidine
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
In a study, novel pyrimido [5,4-e] [1,2,4]triazines and pyrazolo [3,4-d]pyrimidine were synthesized and evaluated for their anticancer activity .
4. Antimicrobial Activity of Thiophene Derivatives
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Thiophene derivatives, which could potentially include “4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde”, have been shown to exhibit high antimicrobial activity against various microbial infections .
5. Biological Potential of Indole Derivatives
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Indole derivatives, which could potentially include “4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-3-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-11-2-1-8(6-15)3-10(11)9-4-13-7-14-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSEDOWAZKOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CN=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
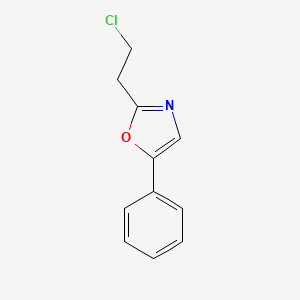
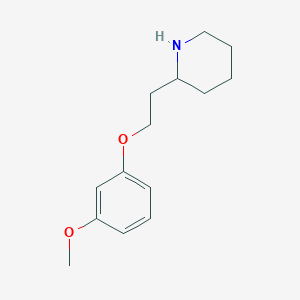
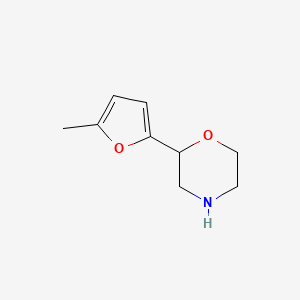
![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
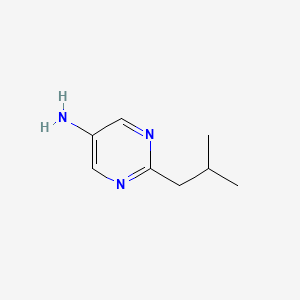
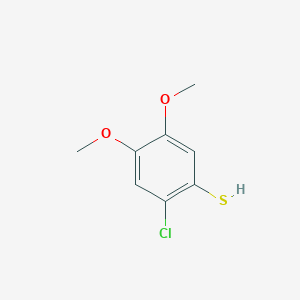
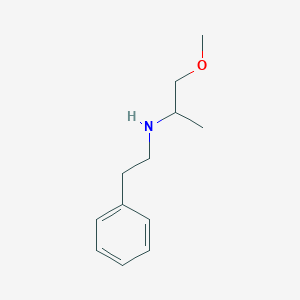

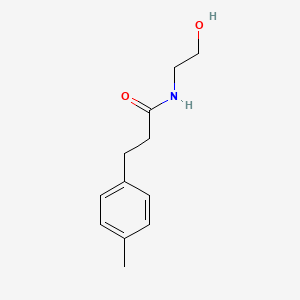
![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
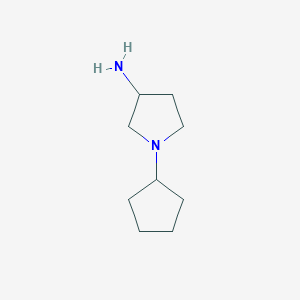
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)